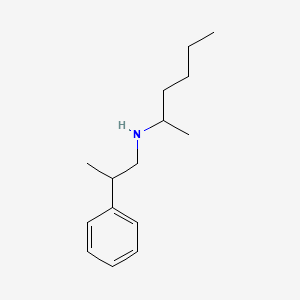

(Hexan-2-yl)(2-phenylpropyl)amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1157675-40-5 |

|---|---|

Molecular Formula |

C15H25N |

Molecular Weight |

219.37 g/mol |

IUPAC Name |

N-(2-phenylpropyl)hexan-2-amine |

InChI |

InChI=1S/C15H25N/c1-4-5-9-14(3)16-12-13(2)15-10-7-6-8-11-15/h6-8,10-11,13-14,16H,4-5,9,12H2,1-3H3 |

InChI Key |

ZMCKXSKHWSJMMD-UHFFFAOYSA-N |

SMILES |

CCCCC(C)NCC(C)C1=CC=CC=C1 |

Canonical SMILES |

CCCCC(C)NCC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches

Classical and Contemporary Approaches to N-Alkylation

N-alkylation methods are fundamental to amine synthesis. For a secondary amine like (Hexan-2-yl)(2-phenylpropyl)amine, these strategies typically involve the reaction between a primary amine and a suitable electrophile or a carbonyl compound.

Reductive amination is a highly effective and widely used method for forming C-N bonds. mdma.chorganic-chemistry.org The process involves the reaction of a ketone or aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the target amine. pearson.comcengage.com.au This approach avoids the common issue of over-alkylation often seen in direct alkylation with alkyl halides. mdma.ch

For the synthesis of this compound, two primary reductive amination pathways are possible:

The reaction of 2-Hexanone (B1666271) with 2-Phenylpropylamine (B128651) .

The reaction of Phenylacetone (1-phenyl-2-propanone) with 2-Aminohexane (Hexan-2-amine) . wikipedia.orgresearchgate.net

In both scenarios, the amine and the carbonyl compound condense, typically under mildly acidic conditions, to form a Schiff base (an imine). This intermediate is not isolated but is immediately reduced to the final secondary amine. A variety of reducing agents can be employed, each with specific advantages. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are particularly effective because they readily reduce the protonated imine intermediate but are slow to reduce the initial ketone. pearson.comyoutube.com Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as Raney nickel or palladium on carbon (Pd/C), is another powerful reduction method. mdma.ch

Table 1: Reductive Amination Pathways and Conditions

| Pathway | Carbonyl Precursor | Amine Precursor | Common Reducing Agents | Key Considerations |

|---|---|---|---|---|

| 1 | 2-Hexanone | 2-Phenylpropylamine | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C | A versatile and common route. The choice of reducing agent can be tailored to the specific reaction scale and desired conditions. organic-chemistry.org |

| 2 | Phenylacetone | 2-Aminohexane | NaBH₄, LiAlH₄, H₂/Raney Ni | Phenylacetone is a well-documented precursor in similar reactions. wikipedia.org A large excess of the amine can help minimize side reactions. mdma.ch |

The formation of amines via nucleophilic substitution (SN2 reaction) is a classic C-N bond-forming strategy. pressbooks.pub This method involves the displacement of a halide from an alkyl halide by a nucleophilic amine. To synthesize this compound, a primary amine is used to alkylate an alkyl halide or vice-versa.

The two potential precursor combinations are:

2-Aminohexane reacting with a 2-Phenylpropyl halide (e.g., 2-chloro-1-phenylpropane).

2-Phenylpropylamine reacting with a 2-Halohexane (e.g., 2-bromohexane).

A significant challenge in this approach is controlling the reaction's stoichiometry to prevent overalkylation. pressbooks.pubyoutube.com Because the newly formed secondary amine product is often as nucleophilic, or more so, than the starting primary amine, it can compete for the remaining alkyl halide. This can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt, resulting in a mixture of products. youtube.comlibretexts.org Using a large excess of the primary amine can favor the desired mono-alkylation product, but this can complicate purification.

To circumvent the issue of overalkylation when preparing the primary amine precursors, the Gabriel synthesis offers a more controlled alternative. libretexts.org This method uses the phthalimide (B116566) anion as an ammonia (B1221849) surrogate. The anion displaces an alkyl halide, and the resulting N-alkyl phthalimide is then hydrolyzed to release the primary amine. libretexts.org This ensures that only the primary amine is formed, which can then be used in a subsequent, carefully controlled alkylation step to yield the target secondary amine.

Table 2: Nucleophilic Substitution Precursor Combinations

| Amine Nucleophile | Halide Electrophile | Primary Challenge | Mitigation Strategy |

|---|---|---|---|

| 2-Aminohexane | 2-Phenylpropyl halide | Overalkylation leading to tertiary amines and quaternary salts. pressbooks.pub | Use a large excess of the amine nucleophile; careful control of reaction conditions. |

| 2-Phenylpropylamine | 2-Halohexane | Competition between primary and secondary amine for the alkyl halide. youtube.com | Slow addition of the alkyl halide to the amine solution. |

The Mitsunobu reaction is a powerful tool for forming C-N bonds from alcohols, proceeding through a dehydration-substitution mechanism. nih.gov This reaction allows for the conversion of a primary or secondary alcohol into an amine with a clean inversion of stereochemistry at the chiral carbon of the alcohol. organic-chemistry.org This feature is particularly valuable for stereocontrolled syntheses.

The reaction typically requires a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org These reagents activate the alcohol, allowing it to be displaced by a suitable nucleophile. For the synthesis of this compound, the potential pathways are:

Reaction of 2-Hexanol with 2-Phenylpropylamine .

Reaction of 2-Phenylpropanol with 2-Aminohexane .

Traditionally, the Mitsunobu reaction works best with acidic N-nucleophiles (e.g., phthalimide or sulfonamides) because the protonated azodicarboxylate is a key intermediate. organic-chemistry.org However, modern protocols have expanded the reaction's scope to include less acidic nucleophiles like primary and secondary amines, often by using specialized phosphine reagents. acs.orgunlv.edu This makes the direct coupling of the precursor amines and alcohols a viable, though potentially challenging, synthetic route.

Catalytic Approaches for Enantioselective Synthesis

The compound this compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. Catalytic methods are essential for selectively synthesizing one of these isomers, a common requirement in pharmaceutical and materials science.

Asymmetric catalysis aims to produce optically enriched chiral compounds by using a small amount of a chiral catalyst. Several strategies are applicable to the synthesis of specific stereoisomers of this compound.

Asymmetric Reductive Amination is a prominent method. This can be achieved either biocatalytically, using enzymes like Imine Reductases (IREDs) or Reductive Aminases (RedAms), or through chemocatalysis with chiral metal complexes. researchgate.netresearchgate.net These enzymes and catalysts are capable of reducing the intermediate imine with high stereo- and enantioselectivity. nih.gov

Another advanced strategy is Asymmetric Hydrogen Borrowing (or transfer hydrogenation). In this elegant, atom-economical process, a chiral transition-metal catalyst (often based on iridium or ruthenium) temporarily oxidizes a precursor alcohol (e.g., 2-hexanol) to the corresponding ketone (2-hexanone) in situ. thieme-connect.de This ketone then reacts with the amine (2-phenylpropylamine) to form an imine, which is subsequently reduced asymmetrically by the same catalyst, now in its hydride form. The net reaction is the direct amination of an alcohol, with water as the only byproduct. thieme-connect.de

Table 3: Asymmetric Catalytic Strategies

| Strategy | Catalyst Type | Precursors | Key Advantage |

|---|---|---|---|

| Asymmetric Reductive Amination | Imine Reductases (IREDs) or Chiral Metal Complexes (e.g., Ir, Rh) | Ketone + Amine | High enantioselectivity in the C-N bond forming reduction step. nih.gov |

| Asymmetric Hydrogen Borrowing | Chiral Iridium or Ruthenium Complexes | Alcohol + Amine | Atom-economical and environmentally friendly, with water as the sole byproduct. thieme-connect.de |

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium or copper, have become indispensable for C-N bond formation. The Buchwald-Hartwig amination, for example, is a powerful method for coupling amines with aryl or vinyl halides/triflates. While less common for coupling two sp³-hybridized carbon centers, related methodologies can be applied.

The synthesis of this compound via this route would involve the coupling of one of the primary amine precursors with the corresponding alkyl halide precursor, facilitated by a transition metal catalyst. A typical catalytic system consists of a palladium source, such as Pd(OAc)₂, and a specialized phosphine ligand that facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. rhhz.net

The development of ligands capable of promoting the coupling of alkyl halides with alkylamines remains an active area of research. These reactions are often challenged by competing β-hydride elimination from the alkyl halide-metal complex and the generally lower reactivity compared to aryl halide couplings. However, the high functional group tolerance and potential for stereocontrol make it an attractive, albeit advanced, synthetic option. mdpi.comrsc.org

Chromatographic and Crystallization Techniques for Purification and Isolation

The purification of this compound, a basic secondary amine, from a reaction mixture often requires specialized chromatographic and crystallization techniques to overcome challenges such as peak tailing in chromatography and to achieve high purity.

Chromatographic Techniques

Flash column chromatography is a primary method for the purification of organic compounds, including amines. However, the basic nature of amines can lead to strong interactions with the acidic silanol (B1196071) groups on standard silica (B1680970) gel, resulting in poor separation and broad, tailing peaks. biotage.combiotage.comkinesis-australia.com.au To mitigate these issues, several strategies can be employed.

One common approach is to add a small amount of a volatile basic modifier, such as triethylamine (B128534) (TEA) or ammonia, to the mobile phase. biotage.comrsc.org This competing base neutralizes the acidic sites on the silica gel, allowing the amine product to elute more symmetrically. biotage.com

An alternative and often more effective method is the use of an amine-functionalized silica gel as the stationary phase. biotage.comkinesis-australia.com.au The surface of this stationary phase is basic, which repels the basic amine compound, leading to improved peak shape and separation without the need for a mobile phase modifier. biotage.comkinesis-australia.com.au

Reversed-phase chromatography can also be utilized for the purification of amines. In this technique, a non-polar stationary phase is used with a polar mobile phase. To ensure good retention and separation of basic amines, the pH of the mobile phase is typically adjusted to be alkaline, keeping the amine in its free-base, more lipophilic form. biotage.com A volatile base like triethylamine is often added to the mobile phase to maintain a high pH. biotage.com

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Key Considerations |

| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.1-2% Triethylamine | Addition of a basic modifier is crucial to prevent peak tailing. biotage.comrsc.org |

| Normal-Phase | Amine-functionalized Silica | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Eliminates the need for a basic modifier in the mobile phase, simplifying product work-up. biotage.comkinesis-australia.com.au |

| Reversed-Phase | C18 or C8 Silica | Water/Acetonitrile or Water/Methanol with 0.1% Triethylamine | Maintaining an alkaline pH is important for good retention and peak shape. biotage.com |

Crystallization Techniques

Crystallization is a powerful technique for the purification of amines, often providing a high degree of purity. Amines can be crystallized either as the free base or, more commonly, as their salts.

Formation of an amine salt by reacting the crude amine with an acid can facilitate the formation of a crystalline solid that can be easily separated by filtration. Common acids used for this purpose include hydrochloric acid (HCl) and oxalic acid. google.comsciencemadness.org The resulting salt, for example, (Hexan-2-yl)(2-phenylpropyl)ammonium chloride, can then be crystallized from a suitable solvent or solvent mixture, such as ethanol/ether or isopropanol. sciencemadness.org The pure free amine can be recovered by treating the salt with a base.

A more recent development involves the use of trichloroacetic acid (TCA) for the purification of amines. beilstein-journals.orgnih.gov The amine is temporarily protonated with TCA to form a salt, which precipitates out of a suitable solvent and is separated from impurities. beilstein-journals.orgnih.gov The purified amine salt is then heated, causing the TCA to decarboxylate into volatile byproducts (chloroform and carbon dioxide), yielding the pure free amine directly without the need for a final basic work-up step. beilstein-journals.orgnih.gov

| Crystallization Method | Reagent | Solvent Examples | Advantages |

| Salt Formation | Hydrochloric Acid | Ethanol/Ether, Isopropanol | Well-established method, often yields highly pure crystalline solids. sciencemadness.org |

| Salt Formation | Oxalic Acid | Ethanol, Water | Can be effective for amines that do not form crystalline hydrochlorides. sciencemadness.org |

| Salt Formation and In Situ Liberation | Trichloroacetic Acid | Ethyl Acetate, Pentane, Acetonitrile | Avoids a final basic work-up step, as the acid is removed by decomposition. beilstein-journals.orgnih.gov |

Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (Hexan-2-yl)(2-phenylpropyl)amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be required for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methine and methylene (B1212753) protons of the hexyl and propyl chains, and the amine proton. The aromatic protons would likely appear as a multiplet in the range of δ 7.20-7.40 ppm. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and would appear at lower field strengths compared to other aliphatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. The phenyl group carbons would resonate in the aromatic region (δ 120-150 ppm). The carbons of the hexyl and propyl chains would appear in the aliphatic region (δ 10-60 ppm). The chemical shifts of the carbons bonded to the nitrogen atom would be particularly informative.

Due to the lack of publicly available experimental spectra for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on established increments and data from analogous compounds such as 2-phenylpropylamine (B128651) and 2-hexanamine. chemicalbook.comnih.gov

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.20 - 7.40 (m) | 126.0 - 129.0 |

| Phenyl C (quaternary) | - | ~145.0 |

| N-H | 0.8 - 1.5 (br s) | - |

| CH(N) of hexyl | 2.5 - 2.8 (m) | ~55.0 - 60.0 |

| CH(Ph) of propyl | 2.8 - 3.1 (m) | ~58.0 - 63.0 |

| CH₂ of propyl | 2.6 - 2.9 (m) | ~45.0 - 50.0 |

| CH₃ of hexyl (on CH(N)) | 1.0 - 1.2 (d) | ~20.0 - 25.0 |

| CH₃ of propyl | 1.2 - 1.4 (d) | ~22.0 - 27.0 |

| (CH₂)₃ of hexyl | 1.2 - 1.6 (m) | ~22.0 - 35.0 |

| CH₃ of hexyl (terminal) | 0.8 - 1.0 (t) | ~14.0 |

Note: This table represents predicted values. Actual experimental values may vary. m = multiplet, br s = broad singlet, d = doublet, t = triplet.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) would be essential to establish the proton-proton coupling networks within the hexyl and propyl chains. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound, as a secondary amine, is expected to show a characteristic N-H stretching vibration as a weak to medium band in the region of 3300-3500 cm⁻¹. orgchemboulder.comrockymountainlabs.com The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the phenyl group would be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a clear signature for the phenyl group. The symmetric C-H stretching vibrations of the alkyl chains would also be prominent.

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Variable |

| Aliphatic C-H Bend | 1375 - 1470 | Medium |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the unambiguous determination of the molecular formula, C₁₅H₂₅N. The expected exact mass of the protonated molecule is approximately 236.2065.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would lead to the formation of stable iminium ions. For this compound, key fragment ions would be expected from the loss of alkyl radicals from the hexyl and propyl chains.

The table below lists the predicted major ions in the mass spectrum of this compound.

| m/z (predicted) | Proposed Fragment |

| 236.2065 | [M+H]⁺ (Molecular Ion) |

| 220 | [M-CH₃]⁺ |

| 192 | [M-C₃H₇]⁺ |

| 148 | [C₉H₁₂N]⁺ (from cleavage of the hexyl group) |

| 134 | [C₈H₁₂N]⁺ (from cleavage of the benzyl (B1604629) group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chiroptical Spectroscopic Methods for Stereochemical Assignment

Given that this compound possesses two chiral centers, at C2 of the hexyl group and C2 of the propyl group, it can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical spectroscopic methods are essential for determining the absolute configuration of these stereoisomers.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.orgleidenuniv.nl An ORD spectrum displays the magnitude and sign of the optical rotation as a function of wavelength. Similar to CD spectroscopy, ORD spectra of chiral amines exhibit Cotton effects in the vicinity of the electronic absorption bands of their chromophores. acs.orgacs.org The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the stereochemistry of the molecule. slideshare.net Therefore, ORD can be a powerful tool for assigning the absolute configuration of the stereoisomers of this compound, especially when used in conjunction with CD spectroscopy.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

In the absence of specific experimental data for this compound, a general overview of what such an analysis would entail is presented below. A typical X-ray diffraction study would yield a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal. These parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group, which describes the symmetry of the crystal.

A hypothetical data table for a crystalline compound is presented to illustrate the type of information obtained from an X-ray diffraction experiment.

Hypothetical Crystallographic Data for a Molecular Crystal

| Parameter | Value |

| Chemical Formula | C₁₅H₂₅N |

| Formula Weight | 219.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| Temperature (K) | Value |

Furthermore, the analysis would provide a detailed list of atomic coordinates, from which precise bond lengths and angles can be calculated. This would allow for a thorough examination of the molecular geometry. For instance, the C-N-C bond angle of the secondary amine would be of particular interest, as would the torsion angles that define the orientation of the hexyl and phenylpropyl substituents relative to each other.

Intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, which govern the packing of molecules in the crystal, would also be identified and characterized. The phenyl rings, for example, could participate in π-π stacking interactions, which would be evident from the distances and orientations between adjacent rings in the crystal lattice.

While computational modeling methods can predict the likely conformations of this compound in the gas phase or in solution, experimental X-ray diffraction data is essential for a definitive understanding of its solid-state structure. The scientific community awaits the synthesis of suitable single crystals and subsequent crystallographic analysis to fully illuminate the molecular architecture of this compound.

Computational Chemistry and Theoretical Investigations of Hexan 2 Yl 2 Phenylpropyl Amine

Quantum Mechanical Studies of Electronic Structure

Detailed quantum mechanical investigations into the electronic structure of (Hexan-2-yl)(2-phenylpropyl)amine are not currently available in published scientific literature. Such studies are crucial for understanding the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

There are no specific Density Functional Theory (DFT) studies reported for this compound. DFT is a powerful computational method used to determine the ground-state electronic structure of molecules. researchgate.net For a molecule like this compound, DFT calculations could provide valuable insights into its molecular geometry, electronic density distribution, and orbital energies (HOMO/LUMO), which are fundamental to its chemical reactivity. sid.irnih.gov The absence of such studies means that data on properties like dipole moment, polarizability, and electrostatic potential maps for this specific compound are not available.

Ab Initio Methods for High-Level Electronic Description

Similarly, no high-level ab initio calculations for this compound have been published. Ab initio methods, while computationally more intensive than DFT, can offer a more precise description of the electronic wave function and are often used as a benchmark for other computational techniques. Without these studies, a deeper, more accurate understanding of the electron correlation effects within the molecule remains unexplored.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexan-2-yl and 2-phenylpropyl groups suggests that this compound can exist in multiple conformations. However, specific computational analyses of its conformational landscape and dynamic behavior are not documented in the literature.

Potential Energy Surface Exploration and Conformer Identification

A systematic exploration of the potential energy surface of this compound to identify its stable conformers has not been reported. Such an analysis would involve systematically changing the dihedral angles of the rotatable bonds to locate the various low-energy structures. This information is critical for understanding how the molecule's shape influences its interactions and properties. eurjchem.com

Dynamic Behavior and Conformational Transitions

There are no published molecular dynamics (MD) simulations for this compound. MD simulations would provide a time-resolved picture of the molecule's motions, revealing how it transitions between different conformations and how it might behave in a solvent environment. mdpi.com This lack of data prevents a detailed understanding of the molecule's flexibility and its dynamic intermolecular interactions.

Reaction Mechanism Elucidation via Computational Pathways

Computational studies aimed at elucidating the reaction mechanisms involving this compound are not present in the scientific literature. Such studies often employ methods like DFT to map out the energy profile of a reaction, identifying transition states and intermediates. sciepub.commdpi.com The absence of this research means that the mechanistic details of how this amine participates in chemical reactions remain a matter of speculation based on the behavior of similar compounds rather than specific computational evidence.

Assessment of Available Information

Following a comprehensive search for scientific literature concerning the computational and theoretical investigation of This compound , it has been determined that there is no published research specifically addressing the topics of Transition State Geometries, Activation Energies, Intrinsic Reaction Coordinate (IRC) Analysis, or Solvent Effects for this particular compound.

The search included queries for the compound under its IUPAC name and various potential synonyms. While general information regarding related structures, such as amphetamines and other secondary amines, is available drugbank.comnih.govnih.govnih.gov, and theoretical concepts like IRC analysis are well-documented in a general sense scm.commdpi.com, the specific computational data required to fulfill the article outline for this compound does not exist in the public domain. The provided search results discuss related but distinct molecules nih.govnih.gov or general computational methods without applying them to the target compound mdpi.compearson.com.

This lack of specific data is not unusual for a compound that has not been the subject of focused academic or industrial research, which would necessitate such detailed computational modeling.

Therefore, it is not possible to generate the requested article with scientifically accurate, verifiable data and tables as the foundational research is absent from the available scientific literature. Any attempt to do so would require speculation or the use of data from analogous but chemically distinct compounds, which would violate the explicit instructions to focus solely on this compound.

Reactivity, Transformations, and Derivatization Chemistry

Oxidation Reactions and Amine Oxide Formation

The nitrogen atom in (Hexan-2-yl)(2-phenylpropyl)amine is susceptible to oxidation, a common reaction for secondary amines. Treatment with oxidizing agents can lead to the formation of several products. The initial oxidation product is typically the corresponding secondary hydroxylamine (B1172632). Further oxidation of the hydroxylamine can yield a nitrone.

Metabolic studies of structurally similar secondary amines, such as desipramine (B1205290) and (S)-fluoxetine, have shown that N-hydroxylation is a significant metabolic pathway, leading to the formation of secondary hydroxylamines. nih.gov These hydroxylamines can exist in equilibrium with the parent amine and may undergo further transformations.

In addition to N-oxidation, the alkyl and aryl side chains can also be oxidized. The benzylic carbon of the 2-phenylpropyl group is a potential site for hydroxylation, a common metabolic pathway for amphetamine and related compounds. researchgate.net Oxidative deamination, another metabolic route for amphetamine-like compounds, could also lead to the cleavage of the C-N bond. researchgate.net

| Oxidation Reaction | Potential Products | Reagents/Conditions |

| N-Oxidation | (Hexan-2-yl)(hydroxy)(2-phenylpropyl)amine (Secondary Hydroxylamine) | Peroxy acids (e.g., m-CPBA) |

| Further N-Oxidation | N-(Hexan-2-ylidene)-1-phenylpropan-2-one N-oxide (Nitrone) | Stronger oxidizing agents |

| Side-Chain Oxidation | (Hexan-2-yl)(2-hydroxy-2-phenylpropyl)amine | Enzymatic (e.g., Cytochrome P450) |

| Oxidative Deamination | Phenylacetone and Hexan-2-one | Enzymatic (e.g., Monoamine Oxidase) |

Reduction Processes and Their Stereochemical Outcomes

The synthesis of this compound is most commonly achieved through the reductive amination of 2-phenylpropanal (B145474) with hexan-2-amine. masterorganicchemistry.comorganic-chemistry.org This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine.

The reduction of the imine is a critical step that introduces a new stereocenter at the nitrogen-bearing carbon of the former aldehyde. Given that both 2-phenylpropanal and hexan-2-amine are chiral, the stereochemical outcome of the reduction can be complex, potentially leading to a mixture of diastereomers. The stereochemistry of the final product is influenced by the stereochemistry of the starting materials and the reducing agent used. nih.gov The use of chiral reducing agents or catalysts can allow for stereoselective synthesis, yielding a specific diastereomer. organic-chemistry.org

The stereochemistry of hydrogen transfer to imines has been shown to be influenced by the nature of the substituents on the nitrogen and carbon atoms. For N-aryl imines, the hydrogen transfer can be stereospecific, while for N-alkyl imines, it is often stereorandom. nih.gov Given that the imine precursor to this compound has alkyl and phenylalkyl substituents, the stereochemical control of its reduction would be a key consideration in asymmetric synthesis.

| Reactants | Intermediate | Reducing Agents | Potential Products (Diastereomers) |

| 2-Phenylpropanal, Hexan-2-amine | N-(Hexan-2-yl)-2-phenylpropan-1-imine | NaBH4, NaBH3CN, H2/Pd | (R,R), (S,S), (R,S), (S,R)-(Hexan-2-yl)(2-phenylpropyl)amine |

Substitution Reactions at the Amine Nitrogen and Proximal Carbons

The nitrogen atom of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to substitution reactions. However, the significant steric hindrance from the bulky hexan-2-yl and 2-phenylpropyl groups can impede these reactions.

N-alkylation and N-acylation are common reactions for secondary amines. However, the alkylation of sterically hindered secondary amines can be challenging and may require more reactive alkylating agents or specific catalysts. researchgate.netmasterorganicchemistry.com The formation of tertiary amines from sterically hindered secondary amines is often slow. masterorganicchemistry.com Reductive amination with an appropriate aldehyde or ketone is a more controlled method for introducing a new alkyl group. masterorganicchemistry.com

Substitution at the carbons proximal to the nitrogen atom is generally difficult due to the strength of the C-N bond. Under forcing conditions, such as in the Hofmann elimination of a quaternary ammonium (B1175870) salt derived from the parent amine, elimination reactions would be expected to occur, leading to the formation of alkenes.

Cyclization, Rearrangement, and Degradation Pathways

The 2-phenylpropylamine (B128651) moiety of this compound can participate in cyclization reactions. One of the most notable is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgnih.gov In the case of this compound, reaction with an aldehyde in the presence of an acid catalyst could lead to the formation of a substituted tetrahydroisoquinoline.

Rearrangements are also possible, particularly under acidic conditions or upon formation of reactive intermediates. Amphetamine and related compounds are known to undergo various metabolic rearrangements, and similar pathways could be anticipated for this compound.

Degradation of this compound is likely to proceed through pathways similar to those observed for other amphetamine-type compounds. These include oxidative deamination to the corresponding ketone and aromatic hydroxylation of the phenyl ring. researchgate.net The N-dealkylation to yield 2-phenylpropylamine is also a plausible degradation route. nih.gov

Role as a Nucleophile and Ligand in Coordination Chemistry

The nucleophilicity of the nitrogen atom in this compound is moderated by the steric bulk of its substituents. While secondary amines are generally good nucleophiles, the significant steric hindrance in this molecule would reduce its reactivity towards electrophiles compared to less hindered secondary amines. masterorganicchemistry.com

Despite the steric hindrance, the lone pair on the nitrogen allows this compound to act as a ligand in coordination chemistry. Bulky amine ligands are known to form stable complexes with a variety of transition metals. nih.govresearchgate.net The steric bulk can influence the coordination number of the metal center, often favoring lower coordination numbers and stabilizing unusual oxidation states. nih.govresearchgate.net The amine can act as a monodentate ligand, coordinating to the metal center through the nitrogen atom. docbrown.info

| Role | Reactivity/Properties | Influencing Factors |

| Nucleophile | Moderate nucleophilicity | Steric hindrance from hexyl and phenylpropyl groups reduces reactivity. |

| Ligand | Forms stable complexes with transition metals | Steric bulk influences coordination geometry and can stabilize low coordination numbers. |

Applications As a Synthetic Building Block and Catalyst Component

Precursor for Complex Organic Molecule Synthesis

(Hexan-2-yl)(2-phenylpropyl)amine serves as a valuable precursor for the synthesis of more complex organic molecules. The secondary amine functionality is a key reactive site for various carbon-nitrogen bond-forming reactions, which are fundamental in the assembly of intricate molecular frameworks. iipseries.org The synthesis of complex molecules often involves a step-by-step approach where pre-functionalized building blocks are sequentially added to a core structure. nih.gov

One of the notable synthetic routes to access complex secondary amines like this compound is the Petasis reaction. This multicomponent reaction involves the coupling of an amine, an aldehyde, and a boronic acid, offering a convergent and efficient method for the preparation of a wide range of substituted amines. The ability to vary each of the three components makes this reaction highly versatile for creating molecular diversity.

The structural attributes of this compound, namely the hexyl group and the phenylpropyl moiety, can be strategically utilized in the design of target molecules with specific steric and electronic properties. The phenyl group, for instance, can be further functionalized to introduce additional complexity or to act as a handle for subsequent transformations.

Table 1: Potential Reactions for Elaboration of this compound

| Reaction Type | Reagents | Potential Product Class |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Tertiary amines |

| Arylation | Aryl halides, Palladium catalyst | Tertiary amines |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Tertiary amines |

Chiral Ligand in Asymmetric Catalysis

The presence of at least two stereogenic centers in this compound makes it a candidate for use as a chiral ligand in asymmetric catalysis. Chiral amines and their derivatives are widely employed to induce enantioselectivity in a variety of chemical reactions. alfachemic.comsigmaaldrich.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

While specific applications of this compound as a chiral ligand are not extensively documented in the reviewed literature, the broader class of chiral secondary amines has proven to be highly effective in numerous asymmetric transformations. alfachemic.comnih.govresearchgate.net For instance, chiral secondary amine catalysts are instrumental in asymmetric Mannich reactions, Diels-Alder reactions, and Michael additions. alfachemic.com The formation of an enamine or imine intermediate with the substrate is a common activation mode in these reactions. alfachemic.com

The development of chiral bifunctional secondary amine catalysts, which contain both a basic amine site and another functional group capable of interacting with the substrate, has further expanded the scope of organocatalysis. researchgate.net Given its structure, this compound could potentially be functionalized to create such bifunctional ligands.

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Amines

| Reaction | Catalyst Type | Typical Substrates |

| Aldol Reaction | Chiral Primary/Secondary Amines | Aldehydes, Ketones |

| Mannich Reaction | Chiral Primary/Secondary Amines | Aldehydes, Imines |

| Diels-Alder Reaction | Chiral Secondary Amine Salts | Dienes, Dienophiles |

| Michael Addition | Chiral Secondary Amines | Ketones, Nitroolefins |

Scaffold for Combinatorial Chemistry and Library Generation

The structure of this compound makes it an excellent scaffold for combinatorial chemistry and the generation of compound libraries. iipseries.orgnih.gov Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse molecules, which can then be screened for biological activity. sigmaaldrich.comnih.gov Secondary amines are particularly useful as scaffolds because the nitrogen atom provides a convenient point for diversification through reactions such as acylation, alkylation, and arylation. iipseries.orgspringernature.com

The synthesis of combinatorial libraries of unsymmetrical secondary amines, including arylpropanolamines, has been successfully demonstrated using solid-phase methodology. nih.gov This approach allows for the systematic variation of different parts of the molecule by using a diverse set of building blocks in each synthetic step. For example, starting from a scaffold similar to this compound, one could vary the acylating agent in an acylation reaction to produce a library of amides with different substituents.

The use of chemically robust secondary amine tags has also been developed as an encoding strategy in combinatorial synthesis, further highlighting the importance of this functional group in the field. alfachemic.com

Intermediate in Multi-Step Synthesis of Structurally Diverse Compounds

In the context of multi-step synthesis, this compound can serve as a key intermediate for the construction of more complex and structurally diverse compounds. rsc.orgresearchgate.net Multi-step synthesis is a cornerstone of organic chemistry, enabling the creation of complex molecules from simpler starting materials through a sequence of chemical reactions. researchgate.netresearchgate.net

Phenylpropanolamine derivatives, a class of compounds to which this compound belongs, are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net They are found in the structure of various drugs and are used as synthons and auxiliaries in asymmetric synthesis. researchgate.net The synthesis of such complex molecules often requires careful planning of the reaction sequence to ensure efficiency and control over stereochemistry. rsc.org

Molecular Interactions and Mechanistic Biological Studies in Silico and in Vitro

Computational Molecular Docking for Target Protein Identification

A thorough review of published research revealed no specific studies on the computational molecular docking of (Hexan-2-yl)(2-phenylpropyl)amine for the identification of target proteins.

No information is available in the scientific literature regarding the prediction of binding poses or the interaction networks of this compound with any biological targets.

There are no published data or computational studies detailing the quantitative binding affinity predictions for this compound.

Structure-Activity Relationship (SAR) Analysis based on Molecular Interactions

No formal structure-activity relationship (SAR) analyses for this compound have been reported in the available literature.

No computational SAR models for this compound or a series of its analogs could be located in the searched scientific databases.

There are no published studies that outline design principles for modulating the molecular recognition of this compound.

In Vitro Biochemical Assays for Enzyme Modulation Studies

No data from in vitro biochemical assays examining the enzyme modulation effects of this compound are available in the current body of scientific literature.

Characterization of Enzyme-Substrate/Inhibitor Interactions

Currently, specific in vitro studies detailing the interaction of this compound with specific enzymes are not extensively available in publicly accessible literature. However, based on its structural motifs—a secondary amine with both aliphatic and aromatic hydrocarbon moieties—it is plausible to predict potential interactions with enzymes that metabolize or bind to similar structures.

In silico modeling, such as molecular docking, can provide predictive insights into these interactions. For instance, enzymes within the cytochrome P450 superfamily are common targets for metabolism of such compounds. Docking studies could reveal the binding affinity and orientation of this compound within the active site of various CYP isozymes. Key interactions would likely involve hydrophobic interactions between the hexyl and phenylpropyl groups and the nonpolar residues of the enzyme's active site, as well as potential hydrogen bonding involving the secondary amine group.

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Enzyme Active Site

| Interacting Residue (Hypothetical) | Interaction Type | Moiety of this compound Involved | Predicted Distance (Å) |

| Leucine | Hydrophobic | Hexyl group | 3.5 - 4.5 |

| Phenylalanine | π-π Stacking | Phenyl group | 4.0 - 5.0 |

| Aspartic Acid | Hydrogen Bond (as acceptor) | Amine (NH) | 2.8 - 3.2 |

| Valine | Hydrophobic | Propyl group | 3.8 - 4.8 |

This table is predictive and based on the general principles of molecular interactions for a compound of this nature. Specific experimental data is required for validation.

Mechanistic Enzymology of Amine-Target Interactions

The mechanistic aspects of how this compound might interact with target enzymes remain a subject for future research. The presence of a secondary amine is significant, as this functional group can act as a nucleophile or a base in enzymatic reactions.

Should this compound act as a substrate, the enzymatic mechanism would likely involve oxidation or conjugation reactions. For example, N-dealkylation is a common metabolic pathway for secondary amines, catalyzed by enzymes like cytochrome P450s. This would result in the formation of 2-phenylpropylamine (B128651) and hexan-2-one. Another possibility is direct glucuronidation of the secondary amine by UDP-glucuronosyltransferases (UGTs).

If this compound were to act as an enzyme inhibitor, the mechanism could be competitive, non-competitive, or uncompetitive, depending on its binding site and effect on the enzyme's kinetics. The steric hindrance provided by the bulky hexyl and phenylpropyl groups could play a role in its inhibitory potential by physically blocking the active site.

Analysis of Intermolecular Forces in Biological Systems

The biological activity and disposition of any molecule are fundamentally governed by the intermolecular forces it establishes with its environment. For this compound, a combination of forces is at play.

Van der Waals Forces: The nonpolar hexyl and phenylpropyl chains contribute significantly to the molecule's interaction profile through London dispersion forces. These weak, transient attractions are numerous and collectively play a major role in the binding of the molecule to hydrophobic pockets within proteins.

π-Interactions: The phenyl group is capable of engaging in several types of π-interactions. These include π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, and cation-π interactions with positively charged residues like lysine (B10760008) and arginine.

Hydrogen Bonding: The secondary amine group is a key site for hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atom attached to it can act as a hydrogen bond donor. These interactions are crucial for the specificity of binding to biological targets.

Hydrophobic Interactions: The significant nonpolar character of the molecule suggests that the hydrophobic effect would be a major driver of its interactions in an aqueous biological environment. The molecule would tend to partition into nonpolar environments, such as lipid membranes or the hydrophobic cores of proteins, to minimize its disruptive effect on the hydrogen-bonding network of water.

The interplay of these forces dictates the compound's solubility, membrane permeability, and binding affinity to its biological targets. Further quantitative structure-activity relationship (QSAR) studies could help to correlate these molecular properties with biological activity.

Concluding Remarks and Future Research Outlook

Summary of Key Research Findings on (Hexan-2-yl)(2-phenylpropyl)amine

Specific research dedicated solely to this compound is not extensively documented. However, its molecular architecture allows for several key inferences based on the well-established chemistry of phenylalkylamines. As a secondary amine, it possesses a nitrogen atom with a lone pair of electrons, rendering it basic and nucleophilic. The presence of two chiral centers, one on the hexan-2-yl group and another on the 2-phenylpropyl group, means the compound can exist as multiple stereoisomers.

Table 1: Comparative Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Structural Features | Nitrogen Type | Predicted Property Notes |

| This compound | C₁₅H₂₅N | Chiral hexyl group, chiral phenylpropyl group | Secondary | Higher lipophilicity due to the hexyl group. Chirality suggests potential for stereoselective biological interactions. |

| Phenylpropanolamine | C₉H₁₃NO | Phenylpropyl group with a hydroxyl substituent | Primary | Acts as a sympathomimetic amine. wikipedia.orgdrugbank.com |

| N-Methyl-2-phenylpropylamine | C₁₀H₁₅N | Phenylpropyl group, methyl group | Secondary | A known stimulant with established analytical profiles. drugbank.comyoutube.com |

| α-Ethylbenzylamine | C₉H₁₃N | Phenyl group directly on the chiral center | Primary | A common chiral building block in asymmetric synthesis. sigmaaldrich.com |

Emerging Synthetic Strategies for Related Amine Architectures

The synthesis of chiral secondary amines like this compound can be approached through several modern and emerging strategies that offer high efficiency and stereocontrol.

Reductive Amination: This remains one of the most versatile and widely used methods for amine synthesis. organic-chemistry.org It typically involves the reaction of a ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. jocpr.com For the target compound, this could involve reacting 1-phenylpropan-2-one with hexan-2-amine, or 2-hexanone (B1666271) with 2-phenylpropylamine (B128651). Recent advancements focus on direct reductive amination, which streamlines the process by avoiding the isolation of the imine intermediate, and the use of advanced catalysts for improved selectivity. jocpr.com The use of specific reducing agents like sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) has been shown to be effective for the reductive alkylation of primary amines. organic-chemistry.org

Asymmetric Synthesis: Given the chirality of the target molecule, enantioselective methods are crucial for preparing specific stereoisomers.

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful strategy for the synthesis of chiral amines from prochiral imines, enamines, or N-heteroaromatic compounds. acs.org Iridium and Rhodium complexes with chiral phosphine (B1218219) ligands have shown high efficiency and enantioselectivity in these transformations. acs.org

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-sulfinyl imines, allows for diastereoselective addition reactions. nih.gov For example, a chiral N-(2-phenyl-2-propyl)sulfinyl imine could be used in an asymmetric addition reaction, followed by removal of the auxiliary to yield the enantiopure amine. nih.gov

Organocatalysis: Chiral organocatalysts, including those derived from proline, can mediate asymmetric Mannich reactions and [3+2] cycloadditions to form chiral nitrogen-containing heterocycles, which can be precursors to chiral amines. mdpi.com

Other Novel Methods:

Self-Limiting Alkylation: A novel approach using N-aminopyridinium salts as ammonia (B1221849) surrogates enables the selective synthesis of secondary amines by preventing the common problem of overalkylation. acs.org

Catalytic C-N Cross-Coupling: Photoinduced copper catalysis has emerged as a method to synthesize tertiary alkyl amines from secondary amines and unactivated alkyl electrophiles. nih.gov

Table 2: Overview of Synthetic Strategies for Chiral Secondary Amines

| Synthetic Strategy | Description | Advantages | Key Considerations |

| Catalyst-Controlled Reductive Amination | One-pot reaction of a carbonyl and an amine using a transition metal catalyst (e.g., Ru, Ir, Ni) and a reducing agent. jocpr.com | High regio- and stereoselectivity, mild conditions. | Catalyst selection is crucial for efficiency and selectivity. |

| Asymmetric Hydrogenation | Hydrogenation of a prochiral imine using a chiral transition metal catalyst (e.g., Rh- or Ir-based). acs.org | High atom economy, excellent enantioselectivity. | Substrate scope can be limited by catalyst deactivation. acs.org |

| Chiral Sulfinamide Auxiliaries | Use of a removable chiral sulfinyl group to direct stereoselective nucleophilic additions to imines. nih.gov | High diastereoselectivity, reliable method. | Requires additional steps for auxiliary attachment and removal. |

| Self-Limiting Alkylation | Utilizes N-aminopyridinium salts that become less nucleophilic after alkylation, preventing overalkylation. acs.org | High selectivity for secondary amines, modular. | Primarily demonstrated for aryl-alkyl amines. acs.org |

Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and biological interactions of amine compounds, guiding the design of new molecules with desired functions. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: These are cornerstone techniques for studying ligand-receptor interactions. nih.gov Docking predicts the preferred binding orientation of a molecule to a receptor, while MD simulations provide insights into the dynamic behavior of the complex over time, revealing key interactions and conformational changes. nih.govutupub.fi For phenylalkylamine derivatives, these methods have been used to explore binding to targets like T-type calcium channels and G protein-coupled receptors (GPCRs). nih.govdoaj.org MD simulations are particularly useful for understanding the stability of binding poses and the role of specific residues in the binding pocket. utupub.firesearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For chiral molecules like this compound, specialized QSAR approaches that incorporate chiral descriptors are necessary to differentiate between enantiomers. magtech.com.cnmdpi.com These models can predict the activity of new compounds and identify the key structural features responsible for their biological effects. nih.gov

Homology Modeling: When the experimental 3D structure of a target protein is unavailable, a homology model can be constructed based on the known structure of a related protein. nih.govnih.gov This model can then be used for docking and MD simulations to gain insights into ligand binding, as has been done for various amine GPCRs. nih.govnih.govdoaj.org

Table 3: Computational Methodologies in Amine Drug Design

| Methodology | Application | Information Gained |

| Molecular Docking | Predicts the binding pose of a ligand within a receptor's active site. nih.gov | Binding affinity scores, key interacting residues, initial binding hypothesis. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-receptor complex over time. nih.govutupub.fi | Stability of binding, conformational changes, role of solvent, free energy of binding. |

| QSAR | Correlates structural descriptors of molecules with their biological activity. nih.govnih.gov | Predictive models for activity, identification of key structural features for potency and selectivity. |

| Homology Modeling | Builds a 3D model of a protein based on the structure of a known homologue. nih.gov | A structural model of a target receptor when no experimental structure exists, enabling structure-based drug design. |

Future Directions in Molecular Recognition and Mechanistic Biology of Amine Compounds

The future of research on amine compounds is moving towards a deeper, more predictive understanding of their interactions and the development of novel molecules with precisely tailored functions.

Advanced Molecular Recognition: A significant area of future research is the design of synthetic receptors capable of highly selective chiral recognition. rsc.org Macrocyclic hosts, such as those based on cyclodextrins and porphyrins, are being developed to bind specific enantiomers of chiral amines with high affinity and selectivity. nih.govnih.govacs.org This has applications in the development of sensors, enantioselective separation techniques, and as models for understanding biological recognition processes. rsc.orgnih.govacs.org

Mechanistic Biology and Target Deconvolution: A deeper understanding of the mechanistic biology of amine compounds is crucial. This involves elucidating the precise molecular interactions with their biological targets, such as enzymes and receptors. For example, detailed mechanistic studies of how phenylalkylamines interact with and inhibit enzymes like monoamine oxidases (MAOs) can inform the design of more effective and selective drugs. nih.govnih.gov Similarly, investigating how these amines modulate the activity of various GPCRs, such as serotonin (B10506) or trace amine-associated receptors, will continue to be a major focus. nih.govnih.gov

Synergy of Synthesis and Computation: The future design of novel amine compounds will increasingly rely on a synergistic approach that combines emerging synthetic strategies with advanced computational modeling. Predictive computational methods will guide the design of molecules with optimal properties, which can then be synthesized efficiently using modern, stereoselective techniques. This iterative cycle of design, synthesis, and testing will accelerate the discovery of new chemical probes and therapeutic agents.

Exploring New Biological Roles: While the roles of many simple amines as neurotransmitters and signaling molecules are well-known, the functions of more complex structures remain to be discovered. nih.gov Future research will likely uncover new biological pathways and targets for amine compounds, expanding their potential applications in medicine and biology.

Q & A

Q. What are the optimal synthetic routes for (Hexan-2-yl)(2-phenylpropyl)amine in academic research?

Methodological Answer: The synthesis of this compound can be achieved through nucleophilic substitution or reductive amination. For nucleophilic substitution:

- React hexan-2-ylamine with 1-bromo-2-phenylpropane in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours.

- Purify via column chromatography (hexane/ethyl acetate gradient).

For reductive amination:

- Combine hexan-2-one and 2-phenylpropylamine in methanol with a reducing agent (e.g., NaBH4 or catalytic hydrogenation using Pd/C under 10 bar H₂).

- Monitor reaction progress via TLC (silica gel, Rf ~0.5 in hexane:acetone 7:3).

Key Considerations:

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | By-Products | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | None reported | |

| Reductive Amination | 70–85 | Trace BFPA |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). Key signals:

- Hexan-2-yl chain: δ 1.2–1.5 ppm (m, CH₂), δ 0.9 ppm (t, CH₃).

- 2-Phenylpropyl group: δ 7.2–7.4 ppm (m, aromatic H), δ 2.8 ppm (m, CH₂N).

- Confirm stereochemistry via NOESY if chirality is suspected .

- HRMS : Validate molecular ion [M+H]⁺ at m/z 233.214 (C₁₅H₂₅N) with <2 ppm error .

- IR : Identify NH stretch (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).

Advanced Tip:

Use dynamic NMR to resolve conformational isomers caused by restricted rotation in the alkyl chain .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral studies?

Methodological Answer:

- Chiral Catalysis : Employ transaminases (TAs) or chiral auxiliaries. For TAs:

- Use (R)- or (S)-selective enzymes (e.g., from Arthrobacter sp.) in phosphate buffer (pH 7.5) at 30°C.

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10).

- Chiral Pool Synthesis : Start with enantiopure hexan-2-ol. Convert to the corresponding amine via Mitsunobu reaction (DIAD, Ph₃P, HN3) .

Key Challenge:

Transaminase-mediated reactions may require optimization of co-solvents (e.g., DMSO ≤10% v/v) to maintain enzyme activity .

Q. How should researchers address contradictions in by-product formation during scale-up synthesis?

Methodological Answer:

- Root-Cause Analysis :

- Advanced Characterization :

Q. Table 2: Troubleshooting By-Product Formation

| Issue | Solution | Reference |

|---|---|---|

| BFPA contamination | Increase amine:alkyl halide ratio | |

| Racemization | Use low-temperature enzymatic methods |

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with serotonin receptors (e.g., 5-HT2C) as targets. Prepare ligand files with Open Babel (MMFF94 optimization) .

- QSAR Models : Train models on datasets of phenylalkylamines (e.g., IC50 values for β-adrenergic receptors) using MOE or RDKit.

- MD Simulations : Analyze binding stability (GROMACS, 100 ns runs) with CHARMM36 force field.

Validation :

Compare predicted binding affinities with experimental SPR (surface plasmon resonance) data .

Q. How can researchers design experiments to resolve conflicting NMR data for diastereomeric mixtures?

Methodological Answer:

- Variable Temperature NMR : Perform experiments at –40°C to slow bond rotation and resolve overlapping peaks .

- Derivatization : Convert amines to diastereomeric sulfonamides using chiral sulfonyl chlorides (e.g., (R)-CSA). Separate via preparative TLC .

- Crystallography : Grow single crystals (hexane/ethyl acetate) and solve structure via SHELXL (R1 < 5%) .

Q. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported catalytic efficiencies for reductive amination?

Methodological Answer:

- Standardize Conditions : Replicate experiments using identical catalysts (e.g., La/MgO vs. Pd/C), H₂ pressure (10 bar), and solvent (MeOH vs. THF) .

- Control Experiments : Test catalyst leaching via hot filtration. Use ICP-MS to quantify metal residues.

- Meta-Analysis : Compare datasets from PubChem and peer-reviewed journals, excluding non-validated sources (e.g., BenchChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.